2-(Ethylamino)-4-(5-methyl-1h-pyrazol-1-yl)butanamide
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Overview
Description
2-(Ethylamino)-4-(5-methyl-1h-pyrazol-1-yl)butanamide is a chemical compound that features a pyrazole ring, which is a five-membered ring containing three carbon atoms and two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Ethylamino)-4-(5-methyl-1h-pyrazol-1-yl)butanamide typically involves the reaction of 5-methyl-1H-pyrazole with an appropriate butanamide derivative. The process may include steps such as alkylation, amination, and condensation reactions under controlled conditions. Specific reagents and catalysts are used to facilitate these reactions, ensuring high yield and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and environmental sustainability. The use of automated systems and advanced analytical techniques ensures consistent quality and compliance with regulatory standards .
Chemical Reactions Analysis
Types of Reactions
2-(Ethylamino)-4-(5-methyl-1h-pyrazol-1-yl)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
2-(Ethylamino)-4-(5-methyl-1h-pyrazol-1-yl)butanamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, analgesic, or anticancer properties.
Industry: Utilized in the development of new materials, catalysts, or chemical processes
Mechanism of Action
The mechanism of action of 2-(Ethylamino)-4-(5-methyl-1h-pyrazol-1-yl)butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. This can result in various biological effects, depending on the specific target and context .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-(ethylamino)-3-(5-methyl-1h-pyrazol-1-yl)propanoate
- 2-(Ethylamino)-2-methyl-3-(5-methyl-1h-pyrazol-1-yl)propanoic acid
- 1H-Pyrazole-1-propanoic acid, α-(ethylamino)-5-methyl-, methyl ester
Uniqueness
2-(Ethylamino)-4-(5-methyl-1h-pyrazol-1-yl)butanamide is unique due to its specific structural features, such as the position of the ethylamino and pyrazole groups.
Properties
Molecular Formula |
C10H18N4O |
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Molecular Weight |
210.28 g/mol |
IUPAC Name |
2-(ethylamino)-4-(5-methylpyrazol-1-yl)butanamide |
InChI |
InChI=1S/C10H18N4O/c1-3-12-9(10(11)15)5-7-14-8(2)4-6-13-14/h4,6,9,12H,3,5,7H2,1-2H3,(H2,11,15) |
InChI Key |
PNQGGSIOJPBQGS-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(CCN1C(=CC=N1)C)C(=O)N |
Origin of Product |
United States |
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